molecular formula C9H6ClF3N2O2 B5778701 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide

Cat. No. B5778701
M. Wt: 266.60 g/mol
InChI Key: QKQNIHJNRZHPFN-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as CF3CH2ClNOH and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. This enzyme is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2 activity, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is its ability to selectively inhibit COX-2 enzyme activity, without affecting the activity of COX-1 enzyme. This makes it a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide. One area of research is the development of new drugs based on the structure of this chemical compound, with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanisms of action and to explore its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenylacetic acid with hydroxylamine hydrochloride. This reaction results in the formation of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetamide, which is then treated with thionyl chloride to form the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in scientific research. One of the major applications of this chemical compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O2/c10-6-2-1-5(9(11,12)13)3-7(6)15-8(16)4-14-17/h1-4,17H,(H,15,16)/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQNIHJNRZHPFN-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)ethanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.